alnespirone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

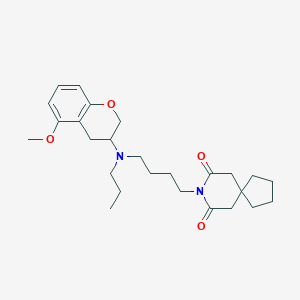

alnespirone is a complex organic compound with the molecular formula C26H38N2O4 and a molecular weight of 442.6 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a chroman moiety and an azaspirodecane core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

The synthesis of alnespirone involves multiple steps, typically starting with the preparation of the chroman moiety. The chroman derivative is then reacted with a propylamine derivative under specific conditions to form the intermediate. This intermediate undergoes further reactions, including spirocyclization, to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Analyse Des Réactions Chimiques

alnespirone can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Anti-Aggressive Effects

Alnespirone has been studied for its selective anti-aggressive properties. Research indicates that it effectively suppresses offensive aggression in animal models without causing significant sedative side effects. In a study involving resident-intruder tests with wild-type rats, this compound demonstrated a dose-dependent decrease in offensive aggressive behavior, making it a promising candidate for managing aggression-related disorders.

Key Findings:

- Effectiveness: this compound's ID50 for reducing offensive aggression was found to be 1.24 mg/kg, showing it is less potent than some other 5-HT1A agonists but offers a more favorable side effect profile .

- Mechanism: The anti-aggressive effects are mediated through the activation of somatodendritic 5-HT1A autoreceptors in the raphe nuclei, which play a crucial role in modulating aggressive behavior .

Adjunctive Therapy in Schizophrenia

This compound has also been explored as an adjunctive therapy for patients with schizophrenia. As a 5-HT1A partial agonist, it may enhance the efficacy of antipsychotic medications, potentially improving overall psychopathology.

Clinical Insights:

- Study Overview: A systematic review and meta-analysis of randomized controlled trials indicated that 5-HT1A partial agonists like this compound significantly improve overall symptoms in schizophrenia patients when used alongside antipsychotics .

- Efficacy Metrics: The analysis showed a standardized mean difference (s.m.d.) of -0.46 (CI = -0.79 to -0.13), indicating a statistically significant improvement compared to placebo .

Role in Depression Management

The therapeutic potential of this compound extends to the treatment of depression, particularly in enhancing the effects of selective serotonin reuptake inhibitors (SSRIs). Its action on 5-HT1A receptors may help accelerate the antidepressant response.

Research Findings:

- Mechanism of Action: this compound's interaction with 5-HT1A receptors could facilitate increased serotonin transmission, which is crucial for mood regulation .

- Combination Therapy: Studies suggest that combining this compound with SSRIs may lead to a more rapid onset of antidepressant effects, although specific clinical trials are needed to validate these findings further .

Mécanisme D'action

The mechanism of action of alnespirone involves its interaction with specific molecular targets and pathways. The chroman moiety may interact with enzymes or receptors, modulating their activity. The azaspirodecane core can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparaison Avec Des Composés Similaires

alnespirone can be compared with other similar compounds, such as:

- 8-[4-[Propyl(5-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione

- 8-[4-[3,4-Dihydro-5-methoxy-2H-1-benzopyran-3-yl(propyl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione

These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of the chroman and azaspirodecane moieties in this compound contributes to its distinct properties and potential advantages in research and industry .

Propriétés

IUPAC Name |

8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O4/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26/h8-10,20H,3-7,11-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLULNTXJPATBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869883 |

Source

|

| Record name | 8-{4-[(5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)(propyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.